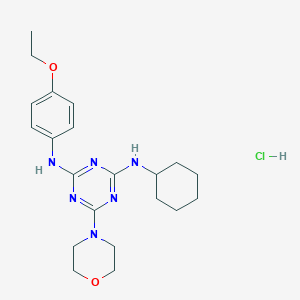
N2-cyclohexyl-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-cyclohexyl-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C21H31ClN6O2 and its molecular weight is 434.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-cyclohexyl-N4-(4-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's synthesis, biological mechanisms, and its effects on various biological targets.
Chemical Structure and Properties
The compound's molecular formula is C19H26N6O2 with a molecular weight of approximately 373.87 g/mol. Its structure includes a triazine ring with various substituents that enhance its biological activity.
| Component | Description |
|---|---|
| Molecular Formula | C19H26N6O2 |
| Molecular Weight | 373.87 g/mol |
| Triazine Core | Contains three nitrogen atoms in the ring |
| Substituents | Cyclohexyl, ethoxyphenyl, morpholino |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is microwave-assisted synthesis, which provides efficient reaction conditions. The specific synthetic pathways can include:
- Formation of the triazine core through cyclization reactions.
- Introduction of the cyclohexyl and ethoxyphenyl groups via substitution reactions.
- Finalization by adding the morpholino group to enhance solubility and biological activity.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The binding affinity is influenced by the structural features of the triazine core and its substituents.
Biological Targets
The compound has been shown to interact with various biological targets:
- Enzymes : It can inhibit certain enzymes involved in metabolic processes.
- Receptors : The compound may modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.
Biological Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Triple Negative Breast Cancer (TNBC) : Studies have demonstrated that derivatives of similar triazines can reduce growth in MDA-MB231 cells by over 50% at concentrations around 10 µM .
- Antifilarial Activity : Compounds with similar structures have been evaluated for their potential as dihydrofolate reductase (DHFR) inhibitors against Brugia malayi, showing promising results in inhibiting both microfilariae and adult worms .
Case Study: Antiproliferative Effects
In a comparative study of various triazine derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N2-cyclohexyl-N4-(4-ethoxyphenyl) derivative | MDA-MB231 (TNBC) | 10 |
| Other Triazines | Various | Varies |
This data highlights the potential of this compound as a candidate for further development in cancer therapy.
Eigenschaften
IUPAC Name |
2-N-cyclohexyl-4-N-(4-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2.ClH/c1-2-29-18-10-8-17(9-11-18)23-20-24-19(22-16-6-4-3-5-7-16)25-21(26-20)27-12-14-28-15-13-27;/h8-11,16H,2-7,12-15H2,1H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBVWUAZINYXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














